4-Nitrophenyl decanoate
Overview
Description
4-Nitrophenyl decanoate, also known as decanoic acid 4-nitrophenyl ester, is an organic compound with the molecular formula C16H23NO4. It is a derivative of decanoic acid and 4-nitrophenol, characterized by the presence of a nitro group attached to the phenyl ring. This compound is commonly used as a substrate in enzymatic assays, particularly for lipase activity measurements .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrophenyl decanoate can be synthesized through the esterification of decanoic acid with 4-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl decanoate undergoes several types of chemical reactions, including:
Esterification: The compound can participate in further esterification reactions with other carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Lipase enzymes, water, mild temperatures.
Reduction: Sodium dithionite, hydrogen gas, acidic conditions.
Esterification: Carboxylic acids, dehydrating agents like DCC, anhydrous conditions.
Major Products Formed
Hydrolysis: Decanoic acid and 4-nitrophenol.
Reduction: 4-Aminophenyl decanoate.
Esterification: Various esters depending on the carboxylic acid used.
Scientific Research Applications
4-Nitrophenyl decanoate is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The primary mechanism of action of 4-nitrophenyl decanoate involves its hydrolysis by lipase enzymes. The enzyme catalyzes the cleavage of the ester bond, resulting in the formation of decanoic acid and 4-nitrophenol. This reaction is often monitored spectrophotometrically by measuring the release of 4-nitrophenol, which absorbs light at a specific wavelength .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl butyrate: A shorter-chain ester used in similar enzymatic assays.
4-Nitrophenyl palmitate: A longer-chain ester also used as a substrate for lipase activity measurements.
Uniqueness
4-Nitrophenyl decanoate is unique due to its intermediate chain length, which provides a balance between solubility and substrate specificity. This makes it particularly useful in studies where both properties are important .
Properties
IUPAC Name |
(4-nitrophenyl) decanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-2-3-4-5-6-7-8-9-16(18)21-15-12-10-14(11-13-15)17(19)20/h10-13H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNKCSIEGPOIKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403181 | |
Record name | 4-NITROPHENYL DECANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956-09-8 | |
Record name | 4-NITROPHENYL DECANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitrophenyl caprate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4-nitrophenyl decanoate influence its reactivity with N-alkylimidazoles?
A: The long hydrocarbon chain of this compound plays a crucial role in its reactivity with N-alkylimidazoles. [] This is due to hydrophobic interactions between the alkyl chains of both molecules, leading to a significant increase in reaction rates compared to reactions with shorter-chain esters like 4-nitrophenyl acetate. This effect is particularly pronounced in aqueous solutions below the critical micelle concentration of the N-alkylimidazole. [] In the presence of ethanol, a polar co-solvent, these hydrophobic interactions are diminished, leading to reduced rate enhancements. []
Q2: Can this compound be used to study enzyme kinetics?
A: Yes, this compound serves as a useful substrate for studying enzymes like lipases. [] Upon hydrolysis by lipase, this compound releases 4-nitrophenol, which can be easily detected and quantified spectrophotometrically. This allows for the determination of enzyme kinetic parameters such as specific activity and substrate preference. Research has shown that a specific lipase from Burkholderia sp. exhibited a specific activity of 638.9 U/mg towards this compound. []
Q3: Does the solvent environment impact the strength of hydrophobic interactions involving this compound?
A: Yes, the solvent environment significantly influences the strength of hydrophobic interactions. Studies comparing hydrophobic interactions in water (H₂O) and deuterium oxide (D₂O) demonstrate this effect. [] Research has shown that the free energy of hydrophobic interaction between hydrocarbon chains, like the one present in this compound, is stronger in D₂O compared to H₂O. [] This highlights the impact of solvent properties on the behavior of hydrophobic molecules like this compound.
Q4: Can this compound induce liquid crystal formation?
A: Yes, studies have demonstrated the potential of this compound and its analogs to induce the formation of liquid crystal phases, specifically smectic A phases, when combined with certain nematogenic compounds like N-(4-propoxybenzylidene)-4-hexylaniline. [] This induction of the smectic A phase is attributed to the potentially smectogenic nature of this compound and related compounds. []
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